Cas no 1803079-48-2 (Linagliptin impurity YYJ)

Linagliptin impurity YYJ 化学的及び物理的性質

名前と識別子

-

- Linagliptin impurity YYJ

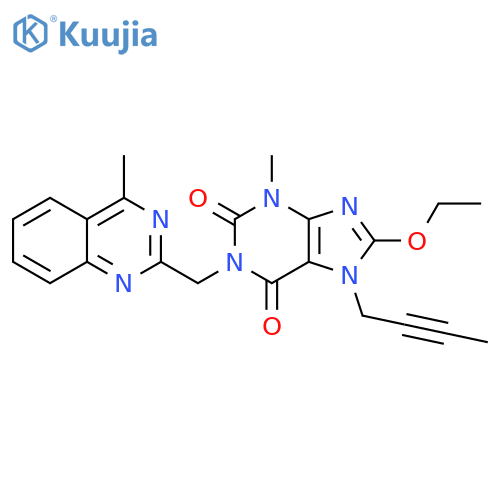

- 7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity)

- CS-0255307

- 1803079-48-2

- F83283

- 7-(BUT-2-YN-1-YL)-8-ETHOXY-3-METHYL-1-((4-METHYLQUINAZOLIN-2-YL)METHYL)-1H-PURINE-2,6(3H,7H)-DIONE

- CHEMBL3616893

-

- インチ: 1S/C22H22N6O3/c1-5-7-12-27-18-19(25-21(27)31-6-2)26(4)22(30)28(20(18)29)13-17-23-14(3)15-10-8-9-11-16(15)24-17/h8-11H,6,12-13H2,1-4H3

- InChIKey: HAGSIEOHWJJRAJ-UHFFFAOYSA-N

- SMILES: N1(CC#CC)C2=C(N(C)C(=O)N(CC3=NC(C)=C4C(=N3)C=CC=C4)C2=O)N=C1OCC

計算された属性

- 精确分子量: 418.17533859g/mol

- 同位素质量: 418.17533859g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 6

- 重原子数量: 31

- 回転可能化学結合数: 5

- 複雑さ: 763

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.5

- トポロジー分子極性表面積: 93.4Ų

Linagliptin impurity YYJ Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1240081-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 95% | 50mg |

$115 | 2025-02-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1325977-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 97% | 50mg |

¥1200 | 2023-04-15 | |

| eNovation Chemicals LLC | Y1240081-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 95% | 50mg |

$115 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1240081-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 95% | 50mg |

$115 | 2024-06-05 | |

| Aaron | AR01XHM5-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 95% | 50mg |

$59.00 | 2025-02-12 | |

| 1PlusChem | 1P01XHDT-50mg |

7-(But-2-yn-1-yl)-8-ethoxy-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione (Linagliptin Impurity) |

1803079-48-2 | 97% | 50mg |

$82.00 | 2024-06-18 |

Linagliptin impurity YYJ 関連文献

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

Linagliptin impurity YYJに関する追加情報

Linagliptin Impurity YYJ: A Comprehensive Overview

Linagliptin Impurity YYJ (CAS No. 1803079-48-2) is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This impurity is closely associated with linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. The identification and characterization of such impurities are critical to ensuring the safety, efficacy, and quality of pharmaceutical products.

The CAS registry number 1803079-48-2 uniquely identifies this compound, making it easier for researchers and manufacturers to reference and track its properties. Recent studies have highlighted the importance of understanding the formation, stability, and potential toxicity of Linagliptin Impurity YYJ. These findings are particularly relevant as regulatory agencies increasingly emphasize stringent quality control measures for active pharmaceutical ingredients (APIs) and their related impurities.

From a structural perspective, Linagliptin Impurity YYJ shares similarities with linagliptin but differs in specific functional groups or stereochemical configurations. This distinction can influence its pharmacokinetic profile, bioavailability, and potential for adverse effects. Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate its structure and confirm its identity.

Recent research has focused on the mechanisms by which Linagliptin Impurity YYJ may form during the synthesis of linagliptin. For instance, studies have identified specific reaction conditions, such as temperature variations or the presence of certain catalysts, that could lead to the formation of this impurity. Understanding these pathways is essential for optimizing manufacturing processes and minimizing impurity levels in final drug products.

The pharmacological effects of Linagliptin Impurity YYJ are another area of active investigation. Preclinical studies suggest that this impurity may exhibit altered DPP-4 inhibitory activity compared to linagliptin itself. However, further research is needed to determine whether these differences translate into clinically significant outcomes or pose any risks to patients.

In terms of regulatory considerations, the presence of Linagliptin Impurity YYJ in pharmaceutical formulations must comply with stringent guidelines set by organizations such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These guidelines specify acceptable limits for impurities based on their potential toxicity and impact on product quality.

From a manufacturing standpoint, the control and mitigation of Linagliptin Impurity YYJ require robust quality assurance systems. Techniques such as process analytical technology (PAT) and real-time release testing (RTRT) can help ensure consistent product quality by monitoring critical quality attributes throughout the production process.

Looking ahead, ongoing advancements in analytical chemistry and computational modeling are expected to enhance our understanding of Linagliptin Impurity YYJ's properties. For example, molecular docking studies could provide insights into its binding affinity to DPP-4 or other target proteins, while in silico toxicology models could predict its potential for adverse effects.

In conclusion, Linagliptin Impurity YYJ (CAS No. 1803079-48-2) represents an important consideration in the development and production of linagliptin-based therapies. By leveraging cutting-edge research methodologies and adhering to rigorous regulatory standards, manufacturers can ensure that their products meet the highest standards of safety and efficacy.

1803079-48-2 (Linagliptin impurity YYJ) Related Products

- 1294504-67-8((2R)-1-[5-amino-2-(2-benzyloxy-1,1-dimethyl-ethyl)-6-fluoro-indol-1-yl]-3-benzyloxy-propan-2-ol)

- 547-63-7(Methyl isobutyrate)

- 888431-43-4(3-ethyl-2-{(2-fluorophenyl)methylsulfanyl}-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 827587-45-1(5-(Difluoromethyl)1,2,4triazolo1,5-apyrimidin-7-ol)

- 153729-53-4(4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methylaniline)

- 941951-30-0(N-benzyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide)

- 941962-14-7(2-(2,4-dimethylphenyl)-1-4-(6-methanesulfonyl-1,3-benzothiazol-2-yl)piperazin-1-ylethan-1-one)

- 7761-76-4(Cyclopropyl 4-methylbenzenesulfonate)

- 1040659-36-6(N-(cyclohexylmethyl)-2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}acetamide)

- 108446-63-5((E)-1-(1-(1,1'-Biphenyl-4-yl)ethylidene)-2-phenylhydrazine)